molecular formula C6H10ClNO2S2 B1378125 (5-Methanesulfonylthiophen-2-yl)methanamine hydrochloride CAS No. 503469-57-6

(5-Methanesulfonylthiophen-2-yl)methanamine hydrochloride

Cat. No.: B1378125
CAS No.: 503469-57-6
M. Wt: 227.7 g/mol
InChI Key: XSYNOKPFUHYOPT-UHFFFAOYSA-N
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Description

(5-Methanesulfonylthiophen-2-yl)methanamine hydrochloride is a chemical compound with the molecular formula C6H9NO2S2·HCl It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a methanesulfonyl group and an amine group attached to the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methanesulfonylthiophen-2-yl)methanamine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with thiophene, which undergoes sulfonylation to introduce the methanesulfonyl group.

    Sulfonylation: Thiophene is treated with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine to yield 5-methanesulfonylthiophene.

    Amination: The sulfonylated thiophene is then subjected to amination using ammonia or an amine source to introduce the methanamine group.

    Hydrochloride Formation: Finally, the free base form of the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Key steps include:

    Large-scale sulfonylation: Using industrial-grade methanesulfonyl chloride and efficient mixing techniques.

    Continuous amination: Employing continuous flow reactors to maintain consistent reaction conditions.

    Purification: Utilizing crystallization and filtration techniques to obtain the pure hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

(5-Methanesulfonylthiophen-2-yl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions often involve the use of alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and sulfides.

    Substitution: Various substituted amines and derivatives.

Scientific Research Applications

(5-Methanesulfonylthiophen-2-yl)methanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5-Methanesulfonylthiophen-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (5-Methanesulfonylfuran-2-yl)methanamine hydrochloride
  • (5-Methylthiophen-2-yl)methanamine

Uniqueness

(5-Methanesulfonylthiophen-2-yl)methanamine hydrochloride is unique due to the presence of both a methanesulfonyl group and an amine group on the thiophene ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific research applications.

Properties

IUPAC Name

(5-methylsulfonylthiophen-2-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2S2.ClH/c1-11(8,9)6-3-2-5(4-7)10-6;/h2-3H,4,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSYNOKPFUHYOPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(S1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-Methanesulfonylthiophen-2-yl)methanamine hydrochloride
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(5-Methanesulfonylthiophen-2-yl)methanamine hydrochloride
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(5-Methanesulfonylthiophen-2-yl)methanamine hydrochloride
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(5-Methanesulfonylthiophen-2-yl)methanamine hydrochloride
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(5-Methanesulfonylthiophen-2-yl)methanamine hydrochloride

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